3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline
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Overview
Description
3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: This step might involve methylation of a hydroxyl group on the quinoline ring using methyl iodide and a base.
Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the quinoline core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.
Reduction: Reduction reactions could target the quinoline ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)piperazine derivatives: Known for their psychoactive properties.
Quinoline derivatives: Widely studied for their antimalarial and anticancer activities.
Benzenesulfonyl compounds: Often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-21-10-11-24-23(17-21)26(25(18-28-24)34(31,32)22-8-3-2-4-9-22)30-14-12-29(13-15-30)20-7-5-6-19(27)16-20/h2-11,16-18H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBDMHVCNYKFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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